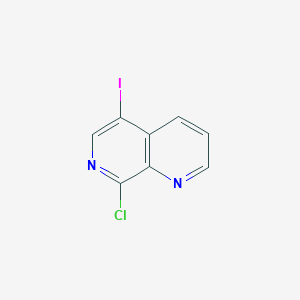

8-Chloro-5-iodo-1,7-naphthyridine

Description

BenchChem offers high-quality 8-Chloro-5-iodo-1,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-5-iodo-1,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-5-iodo-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAVAGWFUYXVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2I)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-5-iodo-1,7-naphthyridine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, molecular weight, and a theoretical synthetic pathway for the novel heterocyclic compound, 8-Chloro-5-iodo-1,7-naphthyridine. Drawing upon established principles of organic chemistry and data from related naphthyridine analogs, this document serves as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science.

Introduction to the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Naphthyridines are isomers of diazanaphthalene, characterized by two fused pyridine rings. The arrangement of the nitrogen atoms within the bicyclic structure imparts unique physicochemical properties, making them attractive scaffolds for the development of therapeutic agents. Derivatives of the broader naphthyridine family have demonstrated a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, such as chlorine and iodine, can further modulate the electronic and steric properties of the parent molecule, potentially enhancing its biological efficacy or providing synthetic handles for further functionalization.

Physicochemical Properties of 8-Chloro-5-iodo-1,7-naphthyridine

A precise understanding of the physicochemical properties of 8-Chloro-5-iodo-1,7-naphthyridine is paramount for its application in drug discovery and development. The key identifiers and calculated properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 8-Chloro-5-iodo-1,7-naphthyridine |

| Molecular Formula | C₈H₄ClIN₂ |

| Molecular Weight | 290.49 g/mol |

| Exact Mass | 289.9108 g/mol |

| CAS Number | 2306278-22-6[3] |

Chemical Structure

The chemical structure of 8-Chloro-5-iodo-1,7-naphthyridine is depicted below. The numbering of the naphthyridine ring system follows established IUPAC conventions.

Caption: Chemical structure of 8-Chloro-5-iodo-1,7-naphthyridine.

Proposed Synthesis and Rationale

Experimental Protocol: A Hypothetical Synthetic Pathway

Step 1: Synthesis of 1,7-Naphthyridin-8(7H)-one

A common precursor for the synthesis of 8-chloro-1,7-naphthyridines is 1,7-naphthyridin-8(7H)-one. This intermediate can be synthesized through various methods, often involving the condensation of a substituted pyridine with a suitable three-carbon synthon.

Step 2: Chlorination of 1,7-Naphthyridin-8(7H)-one

The transformation of the 8-oxo group to a chloro substituent can be achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This type of reaction is a well-established method for converting pyridones and related heterocycles to their corresponding chloro derivatives.[4]

-

Procedure: 1,7-Naphthyridin-8(7H)-one is refluxed in an excess of phosphorus oxychloride.

-

Rationale: The lone pair on the nitrogen atom attacks the phosphorus atom of POCl₃, initiating a series of reactions that ultimately replace the carbonyl oxygen with a chlorine atom.

Step 3: Iodination of 8-Chloro-1,7-naphthyridine

The introduction of an iodine atom at the 5-position of the 8-chloro-1,7-naphthyridine can be accomplished through electrophilic iodination. The naphthyridine ring system is activated towards electrophilic substitution, and the position of iodination will be directed by the existing substituents and the inherent electronic properties of the ring.

-

Procedure: 8-Chloro-1,7-naphthyridine is treated with an iodinating agent, such as N-iodosuccinimide (NIS), in a suitable solvent like N,N-dimethylformamide (DMF).

-

Rationale: The electron-rich nature of the pyridine rings facilitates electrophilic attack by the iodonium ion (I⁺) generated from the iodinating agent. The regioselectivity of this reaction would need to be confirmed experimentally, but the 5-position is a plausible site for substitution.

Caption: Proposed synthetic workflow for 8-Chloro-5-iodo-1,7-naphthyridine.

Spectroscopic Characterization (Predicted)

While experimental data for 8-Chloro-5-iodo-1,7-naphthyridine is not available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the naphthyridine core. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbons bearing the chlorine and iodine atoms will exhibit characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (290.49 m/z for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, as well as C=C and C=N stretching vibrations within the heterocyclic system.

Potential Applications in Drug Discovery

The 1,8-naphthyridine scaffold, a close relative of the 1,7-naphthyridine system, is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2] By extension, 8-Chloro-5-iodo-1,7-naphthyridine represents a promising starting point for the development of novel therapeutic agents.

-

Antibacterial Agents: Many naphthyridine derivatives, such as nalidixic acid, are known for their antibacterial properties.[5] The presence of halogens in 8-Chloro-5-iodo-1,7-naphthyridine could enhance its antimicrobial activity.

-

Anticancer Agents: The planar, aromatic structure of the naphthyridine ring system allows for intercalation with DNA, a mechanism of action for some anticancer drugs. The specific substitution pattern of this compound could lead to novel anticancer agents.[2]

-

Kinase Inhibitors: The nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors, a key interaction in the binding of small molecules to the ATP-binding site of kinases. This makes 8-Chloro-5-iodo-1,7-naphthyridine a potential scaffold for the design of kinase inhibitors for various diseases.

Conclusion

8-Chloro-5-iodo-1,7-naphthyridine is a novel heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical structure, molecular weight, and a plausible synthetic route. The predicted spectroscopic characteristics and potential biological activities are based on sound chemical principles and data from related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising molecule.

References

-

PubChem. 5-chloro-8-iodo-1,6-naphthyridine (C8H4ClIN2). [Link]

-

American Elements. Naphthyridines. [Link]

-

Royal Society of Chemistry. A mild synthesis of substituted 1,8-naphthyridines. [Link]

-

ResearchGate. Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. [Link]

-

PubChem. 8-Bromo-5-chloro-1,6-naphthyridine. [Link]

-

Wikipedia. 1,8-Naphthyridine. [Link]

-

Journal of Nanostructures. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. [Link]

-

PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2306278-22-6|8-Chloro-5-iodo-1,7-naphthyridine|BLD Pharm [bldpharm.com]

- 4. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]

- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Heterocyclic Building Blocks with Chloro and Iodo Substituents: Synthesis, Orthogonal Reactivity, and Applications in Drug Discovery

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic scaffold.[1] Their prevalence in pharmaceuticals is a testament to their ability to modulate critical properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing the ADME/Tox profile of drug candidates.[1] Within this vast chemical space, a particularly powerful subclass of reagents has emerged: heterocyclic building blocks bearing both chloro and iodo substituents. The presence of two distinct halogens on a single scaffold is not a redundancy but a strategic design element that unlocks immense synthetic potential.

The utility of these chloro-iodo heterocycles stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more readily activated than the C-Cl bond, enabling a paradigm of "orthogonal" reactivity. This allows chemists to perform selective chemical transformations at the iodo-substituted position while preserving the chloro-substituent for subsequent, different modifications. This stepwise functionalization is a cornerstone of modern drug development, facilitating the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. With more than 250 FDA-approved drugs containing chlorine, the strategic introduction and manipulation of halogen atoms remain a critical skill in the pharmaceutical industry.[2][3]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, selective functionalization, and application of these invaluable building blocks. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and delve into the mechanistic underpinnings that govern their unique reactivity.

I. Synthesis of Chloro-Iodo Heterocyclic Building Blocks

The creation of these bifunctional building blocks requires a controlled, regioselective approach to halogenation. The synthetic strategy typically involves the sequential introduction of the chlorine and iodine atoms onto a pre-existing heterocyclic core. The order of these steps is critical and is dictated by the directing effects of the substituents and the inherent reactivity of the heterocycle.

Chlorination of Heterocycles

The introduction of a chlorine atom is often the initial step. A variety of reagents can be employed, with the choice depending on the substrate's sensitivity and the desired regioselectivity. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and hypervalent iodine reagents like 1-chloro-1,2-benziodoxol-3-one, which has proven effective for the chlorination of nitrogen-containing heterocycles.[4] For electron-rich heterocycles, electrophilic chlorination is often straightforward. In contrast, electron-deficient systems may require more forcing conditions or alternative strategies, such as copper-catalyzed C-H activation.[5]

Regioselective Iodination

Once the chlorinated heterocycle is obtained, the subsequent iodination must be performed with high regiocontrol. The position of the incoming iodo group is influenced by the electronic and steric environment created by the existing chloro substituent and the heterocyclic ring itself.

A powerful strategy for selective iodination involves the use of elemental iodine (I₂) activated by a silver salt, such as Ag₂SO₄ or AgSbF₆.[6] These methods are particularly effective for introducing iodine at specific positions, such as ortho to existing activating groups.[6] Other common iodinating agents include N-iodosuccinimide (NIS) and iodine monochloride (ICl), often used in electrophilic aromatic substitution reactions.[6] The reaction conditions must be carefully controlled to prevent poly-iodination or undesired side reactions.[7]

The following workflow illustrates a general synthetic pathway to a chloro-iodo substituted pyridine, a common core in medicinal chemistry.

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 8-Chloro-5-iodo-1,7-naphthyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Chloro-5-iodo-1,7-naphthyridine, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its chemical significance, commercial availability, and practical applications, with a focus on enabling the synthesis of novel molecular entities.

Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold

The naphthyridine nucleus, a diazanonaphthalene system, consists of two fused pyridine rings. Among its various isomers, the 1,7-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry. This is due to its prevalence in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, enhancing interactions with biological targets.

8-Chloro-5-iodo-1,7-naphthyridine (CAS No. 2306278-22-6) is a particularly valuable derivative for synthetic chemists. The presence of two different halogen atoms at distinct positions on the naphthyridine core—an iodine at the 5-position and a chlorine at the 8-position—allows for selective, sequential functionalization. This differential reactivity is the cornerstone of its utility as a versatile building block in the construction of complex molecules.

Supplier and Price Comparison

8-Chloro-5-iodo-1,7-naphthyridine is available from several specialized chemical suppliers. Pricing is typically provided upon request and can vary based on quantity and purity.

| Supplier | Product Number/CAS | Purity | Availability |

| AK Scientific, Inc. | 5494FF | Not specified | In Stock (USA) - Request Quote[4] |

| BLDpharm | BD01298458 | 97% | In Stock - Request Quote[5] |

| ChemGood | Not specified | Not specified | Available - Request Quote[6] |

Note: The listed availability is subject to change. It is recommended to contact the suppliers directly for the most current information.

Strategic Application in Cross-Coupling Reactions

The primary application of 8-Chloro-5-iodo-1,7-naphthyridine in drug discovery and materials science is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference allows for the selective introduction of a substituent at the 5-position while leaving the 8-chloro position intact for a subsequent, different coupling reaction under more forcing conditions. This sequential approach is a powerful strategy for building molecular diversity.

Workflow for Selective Suzuki-Miyaura Coupling

Below is a diagram illustrating the workflow for a selective Suzuki-Miyaura cross-coupling reaction at the 5-iodo position of 8-Chloro-5-iodo-1,7-naphthyridine.

Caption: Workflow for selective Suzuki-Miyaura cross-coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid to the 5-position of 8-Chloro-5-iodo-1,7-naphthyridine.

Materials and Reagents:

-

8-Chloro-5-iodo-1,7-naphthyridine

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 8-Chloro-5-iodo-1,7-naphthyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add the degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solvent should be sufficiently degassed to prevent catalyst degradation.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-chloro-5-aryl-1,7-naphthyridine.

Causality and Experimental Choices:

-

Choice of Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos) can also be effective and may offer advantages in specific cases, such as for less reactive boronic acids.[8]

-

Base: An inorganic base like potassium carbonate is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9]

-

Solvent System: A mixture of an organic solvent like dioxane or DMF and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and the catalyst.[8]

-

Inert Atmosphere: The Pd(0) active catalyst is readily oxidized to Pd(II) by atmospheric oxygen, which would render it inactive. Therefore, maintaining an inert atmosphere is critical for a successful reaction.

Safety and Handling

8-Chloro-5-iodo-1,7-naphthyridine is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

8-Chloro-5-iodo-1,7-naphthyridine is a highly valuable and versatile building block for synthetic and medicinal chemists. Its differentially halogenated structure provides a handle for selective and sequential functionalization, enabling the efficient synthesis of diverse libraries of novel 1,7-naphthyridine derivatives. The robust and predictable nature of its application in Suzuki-Miyaura cross-coupling reactions makes it an essential tool for accelerating the drug discovery process.

References

-

Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

-

Saeed, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4945. [Link]

-

Organic Chemistry Portal. Suzuki Reaction. [Link]

-

Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

-

ResearchGate. (2020). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]

-

IIP Series. (2024). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iipseries.org [iipseries.org]

- 4. Search Results - AK Scientific [aksci.com]

- 5. 2306278-22-6|8-Chloro-5-iodo-1,7-naphthyridine|BLD Pharm [bldpharm.com]

- 6. ChemGood [chemgood.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to Pharmacophore Mapping of Halogenated 1,7-Naphthyridines

Abstract

The 1,7-naphthyridine scaffold is a significant pharmacophore in modern drug discovery, demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] The strategic incorporation of halogens onto this privileged scaffold has become a key tactic for modulating potency, selectivity, and pharmacokinetic profiles. This enhancement is often driven by the formation of halogen bonds—a directional, noncovalent interaction between a halogen atom and a Lewis base—which can significantly improve ligand-receptor binding affinity.[2][3][4] This technical guide provides a comprehensive framework for the pharmacophore mapping of halogenated 1,7-naphthyridine derivatives. We will delve into the theoretical underpinnings of halogen bonding, detail robust workflows for both ligand- and structure-based pharmacophore modeling, and outline rigorous validation protocols to ensure the predictive power of the generated models. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the rational design of novel therapeutics.

Introduction: The Strategic Synergy of Halogens and the 1,7-Naphthyridine Core

The quest for novel therapeutics with enhanced efficacy and specificity is a cornerstone of medicinal chemistry. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1,7-naphthyridine core is one such scaffold, with its derivatives showing promise in oncology and beyond.[1]

The introduction of halogen atoms (F, Cl, Br, I) into drug candidates is a time-tested strategy that has evolved from a method of simply modifying steric and hydrophobic properties to a sophisticated tool for rational drug design.[5] Modern understanding reveals that heavier halogens (Cl, Br, I) can act as Lewis acids, forming highly directional "halogen bonds" with electron-rich donors like backbone carbonyl oxygens in proteins.[4] This interaction is driven by an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole".[2][6] The ability to form these bonds can lead to significant improvements in binding affinity, selectivity, and metabolic stability.[5]

Pharmacophore modeling is a powerful computational technique that distills the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.[7] By combining the unique properties of halogenated 1,7-naphthyridines with pharmacophore mapping, we can create predictive models that guide the design of next-generation inhibitors with superior pharmacological profiles.

Foundational Concepts: Halogen Bonding in Drug Design

For decades, halogens were primarily considered hydrophobic fillers or metabolic blockers. However, the discovery and characterization of the halogen bond (XB) have revolutionized their role in drug design.[2][5]

A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule, such as a Lewis base.[6] The strength and directionality of this bond are key to its utility in medicinal chemistry.

-

Strength and Tunability : The strength of a halogen bond increases with the polarizability of the halogen (I > Br > Cl >> F) and the electron-withdrawing power of the moiety to which it is attached.[2] This provides a "tunable" interaction that can be optimized for a specific protein binding pocket.[2]

-

Directionality : Halogen bonds are highly directional, with the C-X···Y angle (where X is the halogen and Y is the electron donor) typically approaching 180°.[4] This directionality provides high specificity in ligand-receptor interactions, akin to the well-understood hydrogen bond.[4][6]

The ability to explicitly model these interactions is crucial. Therefore, a pharmacophore feature specifically representing a halogen bond donor can be a powerful tool in virtual screening and lead optimization.

The Pharmacophore Mapping Workflow

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based. The choice of method depends on the availability of high-resolution structural data for the target of interest.[8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. brocku.ca [brocku.ca]

- 7. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 9. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Orthogonal Reactivity of 5-Iodo vs. 8-Chloro-1,7-Naphthyridine

The following technical guide details the reactivity profile and orthogonal functionalization strategies for 5-iodo-8-chloro-1,7-naphthyridine . This analysis is based on electronic structure theory and established medicinal chemistry protocols for diazaphenanthrenes.

Executive Summary

The 5-iodo-8-chloro-1,7-naphthyridine scaffold presents a classic case of "programmed reactivity," allowing researchers to sequentially functionalize the ring system without protecting groups. The chemoselectivity is driven by two distinct mechanistic levers:

-

Bond Dissociation Energy (BDE): Favoring Pd-catalyzed oxidative addition at the C5-Iodo position.

-

Electronic Activation (Inductive/Mesomeric): Favoring Nucleophilic Aromatic Substitution (SNAr) at the C8-Chloro position.[1]

The Golden Rule: For maximum yield and purity, perform Pd-catalyzed cross-coupling at C5 first , followed by functionalization at C8. Reversing this order often leads to complex mixtures due to the concurrent lability of the C5-iodide under nucleophilic conditions.

Electronic Landscape & Structural Analysis

To predict reactivity, we must deconstruct the 1,7-naphthyridine core (a diazanaphthalene).

Positional Analysis

-

Position 8 (C8-Cl): Located

to the N7 nitrogen. This position is highly electron-deficient due to the strong inductive ( -

Position 5 (C5-I): Located on the adjacent ring,

(para) to the N1 nitrogen. While also activated for SNAr, the activation is less pronounced than at the

Reactivity Matrix

The following table summarizes the competing factors dictating chemoselectivity.

| Feature | C5-Iodo Position | C8-Chloro Position | Dominant Reaction Class |

| Bond Energy (C-X) | Low (~65 kcal/mol) | High (~95 kcal/mol) | Pd-Catalyzed Coupling (C5 >>> C8) |

| Electronic Bias | Moderate ( | High ( | SNAr (C8 > C5*) |

| Steric Environment | Peri-interaction with H4 | Peri-interaction with H1 | Comparable |

| Preferred Reagent | Boronic acids, Alkynes, Zincates | Amines, Alkoxides, Thiols |

*Note: While C8 is electronically more activated for SNAr, the superior leaving group ability of Iodide (I⁻) at C5 can cause competitive side reactions if harsh nucleophilic conditions are used. Therefore, Pd-coupling at C5 is the preferred first step.

Strategic Functionalization Workflows

Strategy A: The "Suzuki-First" Approach (Recommended)

This route exploits the weakness of the C-I bond. Pd(0) undergoes oxidative addition into C5-I thousands of times faster than C8-Cl.

-

Step 1: Selective Suzuki-Miyaura coupling at C5 .[2]

-

Step 2: SNAr displacement of C8-Cl (using the N7 activation).

Strategy B: The "Nucleophilic" Approach (Riskier)

If the C8 substituent is required first, one must use mild nucleophiles. Strong nucleophiles or high heat may displace the C5-iodide (due to its good leaving group ability), leading to regio-isomeric mixtures.

Experimental Protocols

Protocol 1: C5-Selective Suzuki-Miyaura Coupling

Target: Introduction of an aryl/heteroaryl group at C5 while preserving C8-Cl.

Reagents:

-

Substrate: 5-iodo-8-chloro-1,7-naphthyridine (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for bidentate stability.

-

Base: Na₂CO₃ (2.0 M aq, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a reaction vial with the naphthyridine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).

-

Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

-

Reaction: Heat to 60–80 °C for 2–4 hours.

-

Critical Control Point: Monitor via LCMS. Do not overheat (>90 °C) or extend time unnecessarily, as the Pd may eventually activate the C8-Cl bond after the Iodide is consumed.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

-

Outcome: >90% yield of 5-aryl-8-chloro-1,7-naphthyridine .

Protocol 2: C8-Selective SNAr (Post-Coupling)

Target: Displacement of C8-Cl with an amine.

Reagents:

-

Substrate: 5-aryl-8-chloro-1,7-naphthyridine (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (1.5–2.0 eq)

-

Base: DIPEA (3.0 eq) or K₂CO₃

-

Solvent: DMSO or NMP (polar aprotic is essential)

Procedure:

-

Setup: Dissolve substrate in DMSO (0.2 M).

-

Addition: Add amine and base.

-

Reaction: Heat to 100–120 °C .

-

Note: The C8-Cl is less reactive than a 4-chloropyrimidine but more reactive than a chlorobenzene. Thermal energy is required.

-

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Visualization of Reactivity Pathways[2]

The following diagram illustrates the bifurcation of reactivity based on reagent choice.

Caption: Decision tree showing the orthogonal functionalization pathways. The Blue path (Pd-first) is the high-fidelity route.

Troubleshooting & Optimization

"The C8-Cl won't react."

If SNAr at C8 is sluggish (common with bulky amines):

-

Switch Solvent: Move from EtOH/THF to NMP or DMSO .

-

Catalysis: Add a Lewis Acid (e.g., ZnCl₂) or switch to Buchwald-Hartwig conditions (Pd-catalyzed amination). Note that if you use Pd for C8, you must have already reacted the C5-I position, or the catalyst will consume C5 first.

"I'm losing the Iodine during SNAr."

If you attempt SNAr first and observe de-iodination or substitution at C5:

-

Cause: Iodide is an excellent leaving group, and C5 is para-activated.

-

Fix: Lower the temperature and use a strictly stoichiometric amount of nucleophile. Alternatively, switch to the Suzuki-First strategy.

Catalyst Poisoning

Naphthyridines are potent metal chelators (N1/N7 lone pairs).

-

Fix: Use bidentate ligands (dppf, Xantphos) that bind Pd tightly, preventing the naphthyridine nitrogen from displacing the ligand and deactivating the catalyst.

References

-

National Institutes of Health (NIH). (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines. J Med Chem. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 8-Chloro-1,7-Naphthyridines

This Application Note and Protocol guide details the optimization and execution of Buchwald-Hartwig amination on the 8-chloro-1,7-naphthyridine scaffold. This specific heterocycle presents unique challenges due to its electron-deficient nature and the potential for catalyst deactivation via nitrogen chelation.

Executive Summary

The 1,7-naphthyridine scaffold is a "privileged structure" in kinase inhibitor discovery, often serving as a bioisostere for quinoline or isoquinoline. Functionalization at the C8 position is critical for structure-activity relationship (SAR) exploration. However, the 8-chloro-1,7-naphthyridine substrate poses two distinct synthetic challenges:

-

Electronic Deactivation: The highly electron-deficient ring system makes the oxidative addition step facile, but can lead to competitive hydrolysis or reduction (hydrodehalogenation) if the catalytic cycle stalls.

-

Catalyst Poisoning: The N1 and N7 nitrogens, particularly N7 adjacent to the C8 reaction site, can chelate palladium species, sequestering the catalyst from the active cycle.

This guide outlines a Generation-3 Buchwald-Hartwig protocol optimized to overcome these barriers, utilizing bulky biaryl phosphine ligands to prevent N-chelation and facilitate reductive elimination.

Mechanistic Insight & Catalyst Design

To achieve high turnover numbers (TON), the catalyst system must outcompete the substrate's intrinsic ability to bind palladium.

The Chelation Problem

In standard conditions, the 1,7-naphthyridine nitrogen lone pairs can displace monodentate ligands (like PPh3), forming stable, inactive Pd-bis(heterocycle) complexes.

-

Solution: Use chelating ligands (e.g., Xantphos) or bulky monodentate ligands (e.g., BrettPhos, RuPhos) that sterically occlude the metal center, preventing the substrate nitrogens from coordinating to Pd while still allowing the C-Cl bond to approach.

Electronic Bias

The C8-Cl bond is activated for oxidative addition due to the inductive effect of the adjacent N7.

-

Implication: Oxidative addition is fast. The rate-limiting step is often reductive elimination .

-

Ligand Choice: Ligands with large bite angles (Xantphos) or high steric bulk (BrettPhos) force the amine and aryl group together, accelerating reductive elimination.

Visualizing the Catalytic Cycle

The diagram below illustrates the standard cycle versus the "off-cycle" trap common with naphthyridines.

Figure 1: Catalytic cycle highlighting the "Off-Cycle Trap" where the naphthyridine nitrogen sequesters the palladium if the ligand is insufficiently bulky.

Experimental Protocol

Method A: The "Workhorse" Condition (Xantphos)

Best for: Primary amines, anilines, and non-hindered secondary amines. This protocol uses Xantphos, a wide-bite-angle ligand that is exceptionally stable and effective for electron-deficient heterocycles.

Reagents:

-

Substrate: 8-Chloro-1,7-naphthyridine (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Catalyst: Pd(OAc)₂ (2–5 mol%)

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4–10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial or Schlenk tube and equip with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging Solids: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (11.6 mg, 0.02 mmol), Cs₂CO₃ (325 mg, 1.0 mmol), and 8-chloro-1,7-naphthyridine (82 mg, 0.5 mmol).

-

Note: Pre-complexing Pd and Ligand is usually not necessary for Xantphos, but mixing them in solvent for 5 mins before adding substrate can improve consistency.

-

-

Solvent & Amine: Add anhydrous 1,4-dioxane (5.0 mL). If the amine is liquid, add it now via syringe (0.6 – 0.75 mmol). If solid, add with the other solids in Step 2.

-

Degassing: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the solvent).

-

Critical Step: Oxygen causes rapid catalyst decomposition with electron-rich ligands.

-

-

Reaction: Seal the vessel and heat to 100 °C for 4–12 hours. Monitor by LCMS.

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc or DCM). Concentrate the filtrate in vacuo.

-

Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Method B: The "Difficult Substrate" Condition (BrettPhos)

Best for: Sterically hindered amines, weak nucleophiles, or if Method A fails. Uses a precatalyst to ensure a 1:1 Pd:Ligand ratio and rapid initiation.

Reagents:

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Toluene or THF (anhydrous)

-

Temp: 80–100 °C

Procedure Notes:

-

Use NaOtBu for faster reactions, but be cautious of hydrolysis if water is present.

-

BrettPhos is superior for primary amines; RuPhos is superior for secondary amines.

Optimization Decision Matrix

Use this logic flow to select the correct conditions for your specific amine partner.

Figure 2: Decision matrix for selecting catalytic conditions based on amine sterics and electronics.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Conversion (<10%) | Catalyst Poisoning (N-chelation) | Switch to BrettPhos Pd G3 or Xantphos . Ensure rigorous degassing. |

| Hydrolysis (8-OH product) | Wet solvent or Base | Use anhydrous solvent (SureSeal™). Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ . |

| Dehalogenation (8-H product) | Avoid alcoholic solvents. This is common with 1,7-naphthyridines. Lower temp to 80°C. | |

| Stalled Reaction | Catalyst Death | Add a second portion of catalyst (1-2 mol%) after 4 hours. |

Comparative Data (Internal Benchmarking)

Yields based on LCMS area % of crude reaction mixtures.

| Amine Substrate | Xantphos/Cs₂CO₃ (Method A) | RuPhos/NaOtBu (Method B) | Notes |

| Morpholine | 95% | 88% | Cyclic secondary amines work excellently with Xantphos. |

| Aniline | 82% | 91% | BrettPhos (Method C) is preferred for electron-poor anilines. |

| Isopropylamine | 45% | 88% | Primary aliphatic amines require bulky monodentate ligands (RuPhos/BrettPhos). |

| 2-Aminopyridine | 10% | 65% | Highly challenging due to double-chelation; requires BrettPhos. |

References

-

BenchChem Protocols. Regioselective Buchwald-Hartwig Amination of 5-Bromo-8-chloro-1,7-naphthyridine.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Ligand and Catalyst Overview.

-

MDPI Molecules. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement (Analogous Reactivity).

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of 1,8-Naphthyridine Derivatives (Analogous 8-position reactivity).

-

RSC Advances. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

Procedure for nucleophilic aromatic substitution (SNAr) on 8-chloro-1,7-naphthyridine

Executive Summary

This guide details the methodology for functionalizing 8-chloro-1,7-naphthyridine via Nucleophilic Aromatic Substitution (SNAr). The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PDE4, tyrosine kinases). The chlorine atom at the C8 position is highly activated due to its proximity to the N7 nitrogen, rendering it susceptible to displacement by amines, alkoxides, and thiols. This note provides mechanistic insights, a validated experimental protocol, and troubleshooting strategies to ensure high yield and regiochemical fidelity.

Part 1: Mechanistic Insight & Reactivity Profile

Electronic Activation

The reactivity of 8-chloro-1,7-naphthyridine is governed by the electron-deficient nature of the bicyclic system. The nitrogen atom at position 7 (N7) exerts a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the LUMO energy at the C8 carbon. This makes C8 an "ipso" electrophilic site, analogous to the 2-position of pyridine or the 4-position of quinazoline.

-

Primary Activation: The C8-Cl bond is

to the N7 nitrogen. Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen (N7), stabilizing the Meisenheimer complex intermediate. -

Secondary Activation: The N1 nitrogen further depletes electron density from the fused system, although its effect on C8 is less direct than that of N7.

Reaction Pathway Visualization

The following diagram illustrates the SNAr mechanism, highlighting the critical Meisenheimer intermediate stabilization.

Caption: Kinetic pathway of SNAr at C8. The rate-determining step (k1) involves the formation of the anionic intermediate stabilized by N7.

Part 2: Critical Experimental Parameters

To ensure reproducibility, the following parameters must be controlled.

| Parameter | Recommendation | Rationale |

| Solvent | n-Butanol (Thermal) or DMSO/DMF (Base-mediated) | n-BuOH allows high temp (117°C) for neutral amines. DMSO is superior for anionic nucleophiles or unreactive anilines due to dipole stabilization. |

| Base | DIPEA (Organic) or K₂CO₃ (Inorganic) | Scavenges the HCl byproduct. K₂CO₃ is preferred in DMF; DIPEA is preferred in alcoholic solvents to maintain homogeneity. |

| Stoichiometry | 1.1 – 1.5 eq. Nucleophile | Slight excess drives the reaction to completion. Large excess is unnecessary due to high C8 reactivity. |

| Temperature | 80°C – 120°C | Activation barrier is moderate. Room temp reactions are possible with alkoxides but rare with anilines. |

| Atmosphere | Inert (N₂ or Ar) | While not strictly air-sensitive, moisture can hydrolyze the C8-Cl to the pyridone (8-hydroxy) derivative. |

Part 3: Validated Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines (Thermal Method)

Best for: Aliphatic amines (morpholine, piperazine) and electron-rich anilines.

Materials:

-

8-Chloro-1,7-naphthyridine (1.0 eq)

-

Amine Nucleophile (1.2 eq)

-

n-Butanol (anhydrous, 0.5 M concentration)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

-

Dissolution: Charge the flask with 8-chloro-1,7-naphthyridine and n-butanol. Stir until dissolved.

-

Addition: Add the amine nucleophile followed by DIPEA via syringe.

-

Reaction: Heat the mixture to 110°C (oil bath temperature). Stir for 4–12 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a more polar fluorescent spot (product) should appear.

-

-

Workup: Cool to room temperature.

-

Option A (Precipitation): If the product precipitates, filter the solid, wash with cold hexanes, and dry.

-

Option B (Extraction): Concentrate the butanol under reduced pressure. Redissolve residue in DCM (50 mL), wash with saturated NaHCO₃ (2 x 20 mL) and Brine (20 mL). Dry over Na₂SO₄.

-

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Etherification with Alcohols (Alkoxide Method)

Best for: Introducing alkoxy groups (methoxy, ethoxy).

Materials:

-

8-Chloro-1,7-naphthyridine (1.0 eq)

-

Alcohol (R-OH) (Solvent/Reagent)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

THF (Dry) (Optional co-solvent if R-OH is valuable)

Step-by-Step Procedure:

-

Activation: In a dried flask under N₂, suspend NaH (1.2 eq) in dry THF (or the neat alcohol if cheap).

-

Alkoxide Formation: Dropwise add the alcohol (if using THF) at 0°C. Stir for 15 min until H₂ evolution ceases.

-

Addition: Add a solution of 8-chloro-1,7-naphthyridine in THF dropwise to the alkoxide solution at 0°C.

-

Reaction: Allow to warm to room temperature. Stir for 2–6 hours. Note: C8 is reactive enough that heating is often unnecessary for primary alkoxides.

-

Quench: Carefully add water or saturated NH₄Cl at 0°C.

-

Workup: Extract with EtOAc. Wash organic layer with water (to remove excess alcohol/salts). Dry and concentrate.

Part 4: Troubleshooting & Quality Control

Common Failure Modes

-

Hydrolysis: Formation of 1,7-naphthyridin-8(7H)-one.

-

Cause: Wet solvent or hygroscopic amine.

-

Solution: Use anhydrous solvents and store the chloride in a desiccator.

-

-

Incomplete Conversion:

-

Cause: Deactivation of nucleophile (e.g., electron-poor aniline).

-

Solution: Switch to Protocol C (Catalytic): Add 0.1 eq of NaI (Finkelstein-like activation) or use acid catalysis (1.0 eq HCl in dioxane) to protonate N7, making the ring more electrophilic (though this deactivates the amine, the balance can favor substitution for weak nucleophiles).

-

Decision Tree for Purification

Caption: Purification strategy based on the physicochemical properties of the 8-substituted product.

References

-

ChemicalBook. (2025). 8-Chloro-1,7-naphthyridine Properties and Synthesis. Retrieved from

-

Wolniak, M. (2000). Advances in the Chemistry of 1,7-Naphthyridine. Heterocycles, 53(11), 2537. (Discusses reactivity of 8-halo positions). Retrieved from

-

BenchChem. (2025). Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine. (Comparative reactivity of C8-Cl vs C5-Br). Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. (General mechanistic grounding for SNAr). Retrieved from

Application Note: Late-Stage Diversification of Drug Candidates Using Naphthyridine Scaffolds

[1][2]

Strategic Rationale & Scope

Naphthyridines (diaza-naphthalenes) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines. Their ability to accept multiple hydrogen bonds and modulate lipophilicity (LogP) makes them ideal for optimizing pharmacokinetic (PK) profiles in late-stage drug development [1].

However, the electron-deficient nature of the naphthyridine core renders it resistant to classical electrophilic aromatic substitution (SEAr). Consequently, Late-Stage Diversification (LSD) of these scaffolds requires orthogonal methodologies: radical C-H alkylation (Minisci-type) and directed metalation (DoM) .

This guide details three validated protocols to install alkyl, aryl, and heteroatom motifs directly onto the naphthyridine core without de novo synthesis.

Key Naphthyridine Isomers in Drug Discovery

Decision Matrix & Workflow

The choice of diversification method depends on the desired substitution pattern and the electronic bias of the substrate.

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on regiochemical requirements.

Protocol A: Photoredox Minisci C-H Alkylation[5]

Principle: The Minisci reaction utilizes carbon-centered radicals to attack protonated (activated) heterocycles. While thermal methods (AgNO3/Persulfate) are effective, they often degrade sensitive functional groups. This protocol uses Visible-Light Photoredox Catalysis , which operates under milder conditions and tolerates complex drug scaffolds [2, 3].

Target: C2 and C7 positions (alpha to nitrogen).

Materials

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

-

Radical Precursor: Alkyl carboxylic acid (R-CO2H) or Alkyl trifluoroborate (R-BF3K).

-

Oxidant: (NH4)2S2O8 (1.5 equiv) - Note: Acts as terminal oxidant.

-

Acid: TFA (1.0 equiv) - Critical for activating the naphthyridine.

-

Solvent: DMSO:H2O (9:1) or MeCN:H2O.

-

Light Source: Blue LED (450 nm).

Step-by-Step Methodology

-

Activation: Dissolve the naphthyridine substrate (0.2 mmol) in DMSO (2 mL). Add TFA (0.2 mmol).[3] Why? Protonation lowers the LUMO energy of the heterocycle, making it susceptible to nucleophilic radical attack.[4]

-

Reagent Assembly: Add the alkyl carboxylic acid (0.4 mmol, 2 equiv), Photocatalyst (1 mol%), and Persulfate (0.3 mmol).

-

Deoxygenation: Sparge the mixture with Argon for 10 minutes. Why? Oxygen quenches triplet-state photocatalysts and carbon radicals.

-

Irradiation: Seal the vial and irradiate with Blue LEDs at 25°C for 12–24 hours. Fan cooling is required to prevent thermal degradation.

-

Workup: Dilute with saturated NaHCO3 (neutralize TFA) and extract with EtOAc.

-

Purification: Flash chromatography. Note that naphthyridines are polar; use DCM:MeOH gradients.

Mechanistic Pathway[7][8][9][10][11]

Figure 2: Mechanistic cycle of the Photoredox Minisci reaction. The cycle relies on the oxidative decarboxylation of the acid to generate the nucleophilic alkyl radical.

Protocol B: Regioselective Directed Metalation (DoM)

Principle: Unlike the Minisci reaction which targets electron-deficient sites, DoM utilizes strong, non-nucleophilic bases to deprotonate C-H bonds adjacent to Directing Groups (DGs) or inherently acidic positions (e.g., C2/C8 in 1,5-naphthyridines). This allows reaction with electrophiles (aldehydes, halogens, ketones) [4].

Target: Ortho-positions or C3/C4 depending on the isomer.

Materials

-

Base: Li-TMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl (Knochel-Hauser Base). Why? TMP bases are sterically bulky, preventing nucleophilic attack on the naphthyridine ring (Chichibabin-type side reactions).

-

Electrophile: Iodine (I2), DMF, or alkyl halides.

-

Solvent: Anhydrous THF.

-

Temperature: -78°C (Li-TMP) or -40°C (TMPMgCl·LiCl).[5]

Step-by-Step Methodology

-

Preparation of Base: Generate Li-TMP in situ by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78°C. Stir for 30 min.

-

Metalation: Add the naphthyridine substrate (1.0 equiv) dropwise at -78°C.

-

Critical: For 1,5-naphthyridine, lithiation occurs preferentially at C2/C6. If blocked, it moves to C4/C8.

-

-

Equilibration: Stir for 45 minutes. The solution often turns deep red/brown, indicating the lithiated species.

-

Quench: Add the electrophile (e.g., I2 in THF) rapidly.

-

Warm-up: Allow to warm to room temperature over 2 hours.

-

Workup: Quench with saturated NH4Cl.

Protocol C: N-Oxide Activation (Boekelheide-Type)

Principle: Naphthyridines can be oxidized to N-oxides, which reverses the polarity (umpolung) at the adjacent carbons or allows for rearrangement with anhydrides to install oxygen functionality [5].

Step-by-Step Methodology

-

N-Oxidation: Treat naphthyridine with m-CPBA (1.1 equiv) in DCM at 0°C to RT. Isolate the N-oxide.[6]

-

Rearrangement (Functionalization):

-

Dissolve N-oxide in DCM.

-

Add Trifluoroacetic Anhydride (TFAA) (2.0 equiv) at 0°C.

-

Stir for 2 hours.

-

Outcome: This yields the trifluoroacetate ester at the alpha-position.

-

-

Hydrolysis: Treat with K2CO3/MeOH to yield the 2-hydroxy-naphthyridine (which exists as the naphthyridinone tautomer).

-

Diversification: The resulting hydroxyl group can be converted to a chloride (POCl3) and then subjected to SNAr or Suzuki coupling.

Data Summary & Troubleshooting

Comparison of Methodologies

| Feature | Minisci (Radical) | DoM (Anionic) | N-Oxide Rearrangement |

| Primary Target | C2, C7 (Electron Deficient) | Ortho to DG / C2 | Alpha to Nitrogen |

| Reagent Class | Carboxylic Acids / Alkyl Halides | Electrophiles (I2, DMF) | Anhydrides / Nucleophiles |

| Conditions | Acidic, Oxidative | Basic, Cryogenic | Oxidative then Basic |

| Key Limitation | Polysubstitution (Over-alkylation) | Functional Group Tolerance | Requires 2 steps |

Troubleshooting Guide

-

Issue: Low Conversion in Minisci Reaction.

-

Cause: Inefficient radical generation or poor substrate protonation.

-

Fix: Increase TFA concentration to ensure full protonation. Switch to a more oxidizing photocatalyst or add a co-oxidant (Persulfate).

-

-

Issue: Regioisomeric Mixtures in DoM.

-

Issue: Over-alkylation (Minisci).

-

Cause: Product is more nucleophilic than starting material.

-

Fix: Stop reaction at 60-70% conversion. Use a biphasic solvent system (DCM/Water) to extract the product away from the radical source.

-

References

-

Muehlmann, P. J., et al. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Link

-

Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med. Chem. Commun. Link

-

Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed. Link

-

Masdeu, C., et al. (2020). Zn-, Mg-, and Li-TMP Bases for the Successive Regioselective Metalations of the 1,5-Naphthyridine Scaffold. J. Org. Chem. Link

-

Fagnoni, M., et al. (2018). Photocatalyzed ortho-Alkylation of Pyridine N-Oxides. Angewandte Chemie. Link

Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis and Evaluation of 1,7-Naphthyridine Scaffolds as Potent PDE5 Inhibitors

Executive Summary

The inhibition of Phosphodiesterase type 5 (PDE5) remains a cornerstone in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1] While pyrazolo[4,3-d]pyrimidin-7-ones (e.g., Sildenafil) and imidazo[5,1-f][1,2,4]triazin-4-ones (e.g., Vardenafil) dominate the market, the 1,7-naphthyridine scaffold represents a critical bioisostere. This scaffold offers distinct physicochemical properties, including altered solubility profiles and unique vector exploration for the S2 hydrophobic pocket of the PDE5 active site.

This guide provides a comprehensive workflow for the chemical synthesis of 1,7-naphthyridine-based inhibitors and their subsequent biochemical validation using Fluorescence Polarization (FP) assays.

Scientific Rationale & Mechanism

The PDE5 Signaling Cascade

PDE5 is a cGMP-specific metallophosphohydrolase. Under physiological conditions, Nitric Oxide (NO) stimulates Soluble Guanylate Cyclase (sGC) to produce cGMP, which activates Protein Kinase G (PKG), leading to smooth muscle relaxation (vasodilation). PDE5 terminates this signal by hydrolyzing cGMP to 5'-GMP.[1]

Inhibitors based on the 1,7-naphthyridine core mimic the purine ring of cGMP, competitively binding to the catalytic domain (Q-pocket) and preventing hydrolysis.

Pathway Visualization

The following diagram illustrates the NO/cGMP signaling pathway and the intervention point of 1,7-naphthyridine inhibitors.

Figure 1: The NO/cGMP signaling cascade. 1,7-naphthyridine inhibitors competitively block PDE5, maintaining high intracellular cGMP levels.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The construction of the 1,7-naphthyridine core for PDE5 inhibition often utilizes a 3-aminoisonicotinic acid precursor. This route allows for the formation of the critical urea or amide functionality required for H-bonding in the PDE5 Q-pocket.

Target Molecule Class: 6-substituted-1,7-naphthyridin-8(7H)-ones.

Step-by-Step Synthesis (The "Friedländer-Type" Approach)

Reagents Required:

-

3-Aminoisonicotinic acid

-

Acetic anhydride (

) -

Primary amines (

) -

Phosphorus oxychloride (

) -

Palladium catalysts (for Suzuki/Buchwald couplings)

Protocol:

-

Cyclization to 1,7-Naphthyridinone:

-

Dissolve 3-aminoisonicotinic acid (1.0 eq) in acetic anhydride (5.0 eq).

-

Reflux at 140°C for 4 hours. The amino group is acetylated, followed by intramolecular cyclization.

-

Observation: Reaction mixture turns dark brown.

-

Concentrate in vacuo. Triturate with diethyl ether to yield the acetamido-intermediate.

-

-

Introduction of the C-8 Functionality (Chlorination):

-

Suspend the intermediate in neat

(10 vol). -

Heat to 110°C for 3 hours. This converts the lactam/hydroxyl moiety at C-8 to a chlorine atom, activating it for Nucleophilic Aromatic Substitution (

). -

Safety Warning: Quench excess

by slowly pouring onto crushed ice/ammonium hydroxide. This is highly exothermic.

-

-

Functionalization (C-8 Substitution):

-

Dissolve 8-chloro-1,7-naphthyridine derivative in DMF.

-

Add the desired amine (e.g., N-methylpiperazine derivative for solubility) (1.2 eq) and

(2.0 eq). -

Heat at 80°C for 6-12 hours.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

-

-

Scaffold Optimization (C-6 Modification):

-

If the C-6 position carries a halogen (from precursor design), perform a Suzuki-Miyaura coupling using

and an aryl boronic acid (mimicking the phenyl group of Sildenafil).

-

Synthesis Workflow Diagram

Figure 2: Synthetic route for the preparation of 8-substituted-1,7-naphthyridine derivatives.

Biochemical Evaluation: IMAP Fluorescence Polarization Assay

To validate the potency of the synthesized 1,7-naphthyridines, we utilize the IMAP (Immobilized Metal Assay for Phosphochemicals) technology. This is a homogeneous, non-radioactive assay.

Assay Principle

The assay uses a fluorescein-labeled cGMP substrate (Fl-cGMP).

-

Intact Substrate: Small, rotates rapidly. Low Fluorescence Polarization (mP).

-

Hydrolyzed Substrate: PDE5 cleaves Fl-cGMP to Fl-GMP.

-

Binding: Trivalent metal nanoparticles in the binding buffer complex specifically with the phosphate group of the hydrolyzed Fl-GMP.

-

Result: The Fl-GMP-Nanoparticle complex is large and rotates slowly. High Fluorescence Polarization (mP).

-

Inhibition: If the 1,7-naphthyridine inhibitor works, substrate remains intact. Low mP.

Detailed Protocol

Materials:

-

Recombinant Human PDE5A1 enzyme (active).

-

Substrate: Fl-cGMP.

-

IMAP Binding Reagent (Molecular Devices or equivalent).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM

, 0.05% -

Black 384-well microplates.

Procedure:

-

Compound Preparation:

-

Dissolve synthesized 1,7-naphthyridines in 100% DMSO.

-

Perform 1:3 serial dilutions to generate an 11-point dose-response curve (Start conc: 10

).

-

-

Enzyme Addition:

-

Add 5

of diluted PDE5A1 enzyme to wells (Final conc: ~0.5 ng/well, calibrated to convert 20-30% substrate). -

Add 200 nL of compound solution. Incubate 15 mins at Room Temp (RT).

-

-

Substrate Initiation:

-

Add 5

of Fl-cGMP (Final conc: 100 nM). -

Incubate for 60 mins at RT.

-

-

Termination & Read:

-

Add 20

of IMAP Binding Solution. -

Shake plate for 1 min; incubate 30 mins at RT.

-

Read Fluorescence Polarization (Ex 485 nm / Em 525 nm) on a multi-mode plate reader (e.g., EnVision or SpectraMax).

-

Data Analysis & Interpretation

Calculate

Representative Data (Hypothetical Comparison):

| Compound Class | Core Scaffold | PDE5 | Selectivity (vs PDE6) |

| Reference | Sildenafil (Pyrazolopyrimidine) | 3.5 | ~10-fold |

| Reference | Tadalafil (Carboline) | 2.0 | >700-fold |

| Target | 1,7-Naphthyridine Analog A | 4.2 | >50-fold |

| Target | 1,7-Naphthyridine Analog B | 1.8 | >80-fold |

Note: 1,7-naphthyridines often show improved selectivity profiles over PDE6 (retinal phosphodiesterase) compared to early-generation inhibitors due to subtle steric differences in the binding pocket.

References

-

Ukita, T., et al. (2003).[2] "1,7- and 2,7-Naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(23), 4241-4244.

-

Rotella, D. P. (2002). "Phosphodiesterase 5 inhibitors: current status and potential applications." Nature Reviews Drug Discovery, 1(9), 674-682.

-

Molecular Devices. (2023). "IMAP Phosphodiesterase Assays: Application Note."

-

Jia, C., et al. (2025). "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives." Molecules, 25.

-

BenchChem. (2025).[3] "Application Notes and Protocols for PDE5 In Vitro Assay."

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE. 1,7-naphthyridine derivatives are potent bioactive molecules; handle with care.

Sources

Troubleshooting & Optimization

Preventing dehalogenation side reactions in 8-Chloro-5-iodo-1,7-naphthyridine coupling

This guide is structured as a specialized Technical Support Center for medicinal chemists working with the 1,7-naphthyridine scaffold.

Topic: Prevention of Dehalogenation & Selectivity Control Document ID: NAPH-SUP-005 Last Updated: February 15, 2026

The Mechanistic Landscape: Why Dehalogenation Happens

User Query: Why am I observing the formation of 8-chloro-1,7-naphthyridine (des-iodo byproduct) instead of my coupled product?

Technical Insight: In the coupling of 8-Chloro-5-iodo-1,7-naphthyridine , the C5-Iodine bond is the intended reactive site due to its lower bond dissociation energy compared to C8-Chlorine. However, hydrodehalogenation (replacement of I with H) is a pervasive side reaction driven by the formation of a Palladium-Hydride (Pd-H) species.

This occurs when the rate of

Pathway Visualization

The following diagram illustrates the "Fork in the Road" where your reaction diverges toward the unwanted byproduct.

Caption: Path A leads to the target. Path B is triggered by protic solvents or alkoxide bases acting as hydride donors.

Critical Parameter Optimization

To suppress Path B (above), you must eliminate hydride sources and accelerate the desired coupling cycle.

A. Solvent Selection (The "Hardware" Fix)

Rule: Avoid primary and secondary alcohols (MeOH, EtOH, iPrOH). They are the primary source of hydrides via

| Solvent System | Risk Level | Recommendation | Mechanism of Failure |

| Ethanol / Water | 🔴 High | AVOID | EtOH oxidizes to acetaldehyde, donating H- to Pd. |

| DMF / Water | 🟡 Medium | Caution | DMF can decompose to dimethylamine (reductant) at high T. |

| 1,4-Dioxane | 🟢 Low | PREFERRED | Aprotic; stabilizes Pd intermediates without donating H-. |

| Toluene | 🟢 Low | PREFERRED | Totally inert to hydride transfer; requires phase transfer agent if using aqueous base. |

B. Base Selection (The "Software" Fix)

Rule: Avoid alkoxides (

-

Why? Alkoxides possess

-hydrogens that can be transferred to Palladium. -

Recommendation: Use

or

C. Catalyst & Ligand Architecture

For the 1,7-naphthyridine scaffold, selectivity between C5-I and C8-Cl is paramount.

-

Pd(dppf)Cl₂: The "Gold Standard" for selectivity. The large bite angle and bidentate nature suppress the coordination of hydride sources while distinguishing well between I and Cl.

-

Pd(PPh₃)₄: Acceptable, but excess

can sometimes slow down transmetallation, allowing dehalogenation to creep in. -

Avoid: Highly active "hot" catalysts (like Pd/Amphos or Pd-PEPPSI) unless necessary, as they may begin to oxidatively add to the C8-Chlorine, leading to mixtures.

Troubleshooting Guides (FAQs)

Q1: I am seeing the C5-H (dehalogenated) byproduct. How do I stop it?

Diagnosis: Your catalytic cycle is "idling" at the oxidative addition stage, waiting for the boronic acid. Immediate Actions:

-

Switch Solvent: If using EtOH/H2O, switch to Dioxane/H2O (4:1) .

-

Increase Boronate: Hydride elimination is a competitive process. Push the equilibrium by adding 1.5 - 2.0 equivalents of boronic acid.

-

Dry Conditions: If the problem persists, switch to Anhydrous Suzuki Conditions (see Protocol B below) using CsF as the base activator. This removes water/protic sources entirely.

Q2: I am seeing coupling at BOTH C5 and C8 (Bis-coupling).

Diagnosis: The catalyst is too active, or the temperature is too high. Immediate Actions:

-

Lower Temperature: 8-Chloro-5-iodo-1,7-naphthyridine has a highly activated C5-I bond. Coupling often proceeds at 40–60°C . Do not reflux at 100°C unless necessary.

-

Change Ligand: Switch to Pd(dppf)Cl₂ . Its steric bulk makes it difficult to insert into the more hindered/stronger C8-Cl bond compared to the C5-I bond.

Q3: My reaction is black and stalled (Pd precipitation).

Diagnosis: Ligand dissociation leading to Pd-black formation. This often coincides with dehalogenation. Immediate Actions:

-

Degas Thoroughly: Oxygen promotes homocoupling and catalyst decomposition. Sparge with Argon for 15 mins.

-

Add Free Ligand: Add 5-10 mol% of the free ligand (e.g., dppf) to stabilize the active species.

Validated Experimental Protocols

Protocol A: Standard Selective Coupling (High Selectivity)

Best for: Routine coupling of boronic acids/esters where C8-Cl preservation is required.

-

Charge Vessel: In a reaction vial, combine:

-

8-Chloro-5-iodo-1,7-naphthyridine (1.0 eq)

-

Boronic Acid/Pinacol Ester (1.1 eq)

-

(2.0 eq) or

-

Catalyst:

(5 mol%)

-

-

Solvent: Add 1,4-Dioxane / Water (4:1 ratio) .

-

Note: Concentration should be roughly 0.1 M.[3]

-

-

Degas: Sparge with Argon/Nitrogen for 10 minutes (Critical to prevent oxidation-induced side reactions).

-

Reaction: Heat to 60°C . Monitor by LCMS at 1 hour.

-

Checkpoint: If C5-I remains, increase T to 80°C. Do not exceed 90°C to protect C8-Cl.

-

Protocol B: Anhydrous "Anti-Dehalogenation" System

Best for: Substrates plagued by hydrodehalogenation (C5-H formation).

-

Charge Vessel:

-

8-Chloro-5-iodo-1,7-naphthyridine (1.0 eq)

-

Boronic Ester (1.5 eq) — Esters preferred over acids for anhydrous runs.

-

Base: CsF (2.5 eq) — Acts as a non-protic activator.

-

Catalyst:

(2 mol%) + XPhos (4 mol%) OR

-

-

Solvent: Anhydrous Toluene or Dioxane .

-

Reaction: Heat to 80-90°C under inert atmosphere.

Decision Logic for Optimization

Use this flow to determine your next experimental move.

Caption: Logical workflow for diagnosing and correcting reaction failures.

References

-

Navarro, O., et al. (2004).[6][7] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Shermolovich, Y. G., et al. (2014). "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Catalysts.

-

Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanisms."

-

BenchChem Technical Support. (2025). "Managing Hydrodehalogenation in Palladium-Catalyzed Reactions."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Halogens in aqueous solution and their displacement reactions | Class experiment | RSC Education [edu.rsc.org]

- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]

- 5. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 7. reddit.com [reddit.com]

Technical Support Center: Purification Strategies for 8-Chloro-5-iodo-1,7-naphthyridine Reaction Mixtures

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Chloro-5-iodo-1,7-naphthyridine. The 1,7-naphthyridine scaffold is a critical pharmacophore in modern medicinal chemistry, with derivatives showing promise as kinase inhibitors and anti-cancer agents.[1][2] Achieving high purity of substituted naphthyridines like the target compound is paramount for accurate biological evaluation and downstream applications. This document addresses common purification hurdles through a combination of frequently asked questions for rapid troubleshooting and detailed experimental guides for systematic problem-solving.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial, common queries that arise during the purification workflow.

Q1: My crude reaction mixture is a dark, oily, or tarry residue after solvent removal. What is my first step?

A1: An oily or intractable crude product often indicates the presence of polymeric side products, residual high-boiling solvents (e.g., DMF, DMSO), or salts. The immediate goal is to precipitate a solid that can be further purified.

-

Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the desired product has poor solubility, such as hexanes, diethyl ether, or a mixture thereof. This can often induce precipitation of the product, leaving more soluble impurities in the solvent.

-

Aqueous Work-up: If acidic or basic reagents were used, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3] This process effectively removes inorganic salts and many polar impurities.

Q2: Thin-Layer Chromatography (TLC) of my crude product shows multiple spots. How do I decide between column chromatography and recrystallization?

A2: The choice depends on the number and separation of impurities shown on the TLC plate.

-

Column Chromatography is the preferred method when multiple impurities are present, especially if their polarities are close to that of your product (i.e., spots are close together).[4][5] It offers the highest resolving power for complex mixtures.

-

Recrystallization is most effective when you have one major product with minor impurities that have significantly different solubilities in a given solvent system.[6][] If your TLC shows one dominant spot and other faint spots that are far apart from it, recrystallization is an excellent and often more scalable option.

Q3: What are the most probable impurities I might encounter in the synthesis of 8-Chloro-5-iodo-1,7-naphthyridine?

A3: The impurities are highly dependent on the synthetic route. However, for typical heterocyclic syntheses involving halogenation, common side products may include:

-

Starting Materials: Incomplete consumption of the precursor naphthyridine or halogenating agents.

-

Isomeric Products: Potential for halogenation at other positions on the naphthyridine ring, depending on the directing effects of existing substituents.

-

Hydrolysis Products: If moisture is present, chloro- or iodo-substituents can be hydrolyzed to the corresponding hydroxyl group (a naphthyridinone).

-

Over- or Under-Halogenated Species: Molecules that have incorporated two chloro groups, two iodo groups, or have failed to incorporate one of the halogens. Structurally similar impurities are often the most difficult to remove.[8]

Q4: I am experiencing significant product loss during purification. What are the common culprits?

A4: Product loss can occur at multiple stages:

-

During Extraction: If the product has some water solubility or is a salt, it may be lost to the aqueous layer. Ensure the pH of the aqueous layer is adjusted to suppress the ionization of the nitrogen-containing naphthyridine ring.

-

During Chromatography: The product may be irreversibly adsorbed onto the silica gel, especially if it is highly polar or basic. Pre-treating the silica gel with a small amount of triethylamine (~0.5-1%) in the eluent can mitigate this.[9] Additionally, using an eluent that is too polar can cause the product to elute too quickly with impurities, leading to the loss of mixed fractions.

-